N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride
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Description
“N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2126178-36-5 . It has a molecular weight of 327.85 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)13-14-21-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Environmental Impact and Reactivity
Methoxyphenols, compounds related by the presence of methoxy groups as seen in "N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride", are significant in environmental chemistry. Liu, Chen, and Chen (2022) review the atmospheric reactivity of methoxyphenols, highlighting their role as potential tracers for biomass burning and their reactions with radicals leading to secondary organic aerosol (SOA) formation. This indicates the environmental persistence and transformation of similar compounds and their potential impact on air quality and health (Liu, Chen, & Chen, 2022).
Properties
IUPAC Name |
N-benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)13-14-21-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORBQSHCWHFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCNCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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